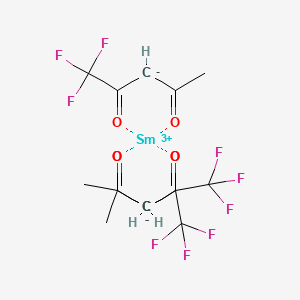
Potassiumcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumcyclopropanecarboxylate is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of cyclopropanecarboxylic acid, featuring a cyclopropane ring attached to a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:
C3H5COOH+KOH→C3H5COOK+H2O
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Potassiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxylate derivatives with additional oxygen-containing functional groups.
Reduction: Cyclopropanol or other reduced forms of the compound.
Substitution: Halogenated cyclopropanecarboxylate derivatives
Aplicaciones Científicas De Investigación
Potassiumcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of potassiumcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The carboxylate group can form ionic bonds with metal ions or other positively charged species, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid: The parent compound of potassiumcyclopropanecarboxylate.
Cyclopropylamine: A similar compound with an amine group instead of a carboxylate group.
Cyclopropylmethanol: A compound with a hydroxyl group attached to the cyclopropane ring.
Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its parent acid or other similar compounds .
Propiedades
Fórmula molecular |
C4H5KO2 |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
potassium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
UONCBBXTLALNEV-UHFFFAOYSA-M |
SMILES canónico |
C1CC1C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


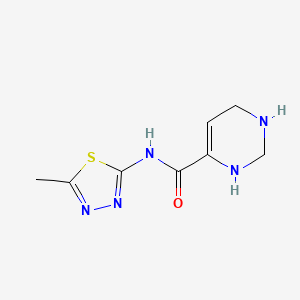
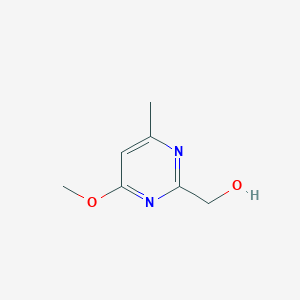

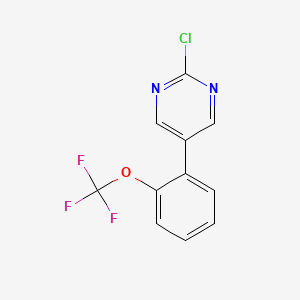

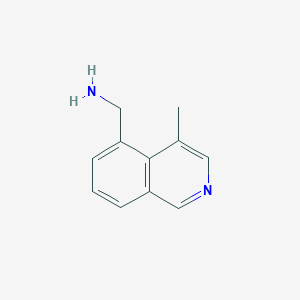
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
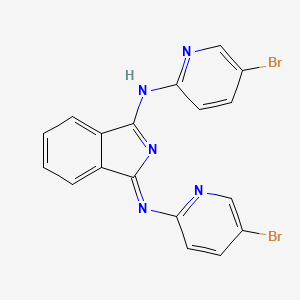
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
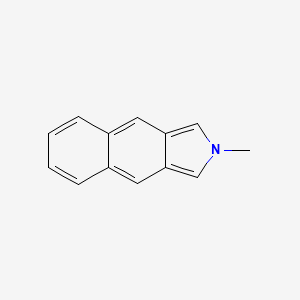
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)

